molecular formula C16H20N4O B2479907 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034409-40-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2479907
CAS No.: 2034409-40-8
M. Wt: 284.363
InChI Key: DDDRXTJOFGGQII-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tolyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and pyrrolidine rings can be coupled with the tolyl group through a series of substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRXTJOFGGQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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